An In-depth Technical Guide to 2,4-Di-tert-butylphenol (2,4-DTBP)
An In-depth Technical Guide to 2,4-Di-tert-butylphenol (2,4-DTBP)
A Note on Nomenclature: The topic specified was "2-(4-tert-butylphenyl)phenol." However, based on common chemical databases and manufacturing literature, it is highly probable that the intended compound of interest is 2,4-Di-tert-butylphenol (2,4-DTBP) , a widely used industrial chemical. This guide will focus on 2,4-DTBP, a phenol molecule substituted with two tert-butyl groups at the 2 and 4 positions.
Introduction
2,4-Di-tert-butylphenol (2,4-DTBP) is a sterically hindered phenolic compound with significant industrial and research applications. Its chemical structure, featuring bulky tert-butyl groups flanking the hydroxyl group, is central to its utility, particularly as a precursor to antioxidants and UV stabilizers.[1][2] This guide provides a comprehensive overview of 2,4-DTBP, detailing its physicochemical properties, synthesis methodologies, key applications, and safety protocols, tailored for professionals in chemical research and drug development. Beyond its industrial importance, 2,4-DTBP is also a subject of academic interest due to its presence as a secondary metabolite in numerous organisms and its diverse biological activities, including anti-inflammatory, antioxidant, and antifungal properties.[3][4][5]
Core Physicochemical Properties
The molecular structure of 2,4-DTBP dictates its physical and chemical behavior. The two bulky tert-butyl groups create steric hindrance around the phenolic hydroxyl group, which modulates its reactivity, particularly in radical scavenging mechanisms. This characteristic is fundamental to the antioxidant properties of its derivatives. The compound is a white to pale yellow crystalline solid with a characteristic phenolic odor.[2][6]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂O | [1][7][8] |
| Molecular Weight | 206.32 g/mol | [1][7] |
| CAS Number | 96-76-4 | [1][7] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 56-57 °C | [2][6] |
| Boiling Point | 263-264 °C | [2][6] |
| Density | 0.914 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | 33 mg/L at 25 °C | [2] |
| Vapor Pressure | 5 Pa @ 38°C | [2] |
Synthesis: Industrial Production via Friedel-Crafts Alkylation
The primary industrial synthesis of 2,4-DTBP is the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutylene.[2] This electrophilic aromatic substitution reaction is highly efficient but requires careful control of reaction conditions to optimize the yield of the desired 2,4-disubstituted product over other isomers (e.g., 2,6-di-tert-butylphenol) and monosubstituted products (e.g., 4-tert-butylphenol).
Causality of Experimental Choices
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Catalyst: Strong acids are essential to protonate isobutylene, forming the tert-butyl carbocation, which is the active electrophile. While liquid acids like triflic acid can be used, solid acid catalysts such as zeolites or transition metal oxide-doped molecular sieves are increasingly preferred in industrial settings.[2][9] These solid catalysts offer advantages in terms of separation, recovery, and reusability, contributing to a cleaner production process.[9]
-
Reactant Stoichiometry: The molar ratio of phenol to isobutylene is a critical parameter. An excess of the alkylating agent can lead to the formation of byproducts. A typical molar ratio is controlled to maximize the formation of the di-substituted product.[9]
-
Temperature: The reaction temperature influences both the reaction rate and selectivity. Temperatures are typically maintained in the range of 70-150 °C to ensure an adequate reaction rate without promoting undesirable side reactions.[9][10]
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow for 2,4-Di-tert-butylphenol.
Key Applications in Research and Industry
The utility of 2,4-DTBP stems from its role as a versatile chemical intermediate.
-
Antioxidant Synthesis: The most significant application of 2,4-DTBP is as a raw material for the production of phosphite-based secondary antioxidants, most notably Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Antioxidant 168).[1] These antioxidants are crucial additives in polymers like polyethylene and polypropylene, where they protect the material from degradation during high-temperature processing.
-
UV Stabilizers: It serves as a precursor for phenolic benzotriazole-type UV absorbers.[2] These compounds are incorporated into plastics and coatings to prevent degradation caused by exposure to ultraviolet light.
-
Pharmaceutical and Agrochemical Synthesis: 2,4-DTBP is a starting material for various complex organic molecules, including pharmaceuticals like Probucol and Nicanartine.[1]
-
Biological and Pharmacological Research: 2,4-DTBP itself exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and antifungal properties.[1][3][4] It has been identified as an activator of the retinoid X receptor alpha (RXRα) and a ligand for the human estrogen receptor, making it a molecule of interest in drug discovery and toxicology research.[3] It is also studied for its potential to inhibit amyloid-β-induced neurotoxicity.[3]
Experimental Protocol: Laboratory Synthesis of 2,4-DTBP
This protocol describes a representative method for the synthesis of 2,4-DTBP, emphasizing the self-validating nature of the procedure through characterization.
Objective: To synthesize 2,4-di-tert-butylphenol via Friedel-Crafts alkylation of phenol.
Materials:
-
Phenol
-
tert-Butyl alcohol (as an in-situ source of isobutylene)
-
Solid acid catalyst (e.g., Amberlyst-15 resin or a zeolite)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, distillation, and filtration
Methodology:
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add phenol, toluene, and the solid acid catalyst. The causality for using a solvent is to facilitate mixing and control the reaction temperature.
-
Initiating Reaction: Begin stirring and heat the mixture to reflux temperature (approx. 110 °C for toluene).
-
Alkylation: Slowly add tert-butyl alcohol to the reaction mixture. The acid catalyst facilitates the dehydration of tert-butyl alcohol to isobutylene, which then alkylates the phenol ring. The slow addition helps to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of phenol and the formation of the product.
-
Work-up: After the reaction is complete (typically 3-7 hours), cool the mixture to room temperature.[9]
-
Catalyst Removal: Remove the solid acid catalyst by filtration. The ability to easily recover the catalyst is a key advantage of this heterogeneous system.
-
Purification: The filtrate is then subjected to vacuum distillation to remove the solvent and unreacted starting materials. The fraction corresponding to 2,4-DTBP is collected.
-
Final Product Characterization (Self-Validation): The purity and identity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. The obtained data should match the reference values for 2,4-DTBP.
Safety and Handling
2,4-DTBP requires careful handling due to its hazardous properties.
-
Hazards: It is classified as causing skin irritation and serious eye damage/irritation.[11][12] It may also cause respiratory irritation.[11] Furthermore, it is very toxic to aquatic life with long-lasting effects.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12] If handling powders or in a poorly ventilated area, respiratory protection may be necessary.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[13]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Avoid release to the environment.[11]
Conclusion
2,4-Di-tert-butylphenol is a high-volume industrial chemical whose importance is rooted in its unique molecular structure. The steric hindrance provided by its tert-butyl groups makes it an ideal building block for high-performance antioxidants and UV stabilizers that are essential for the durability of modern polymeric materials. Concurrently, its diverse biological activities continue to attract research interest, opening potential avenues in pharmacology and life sciences. A thorough understanding of its synthesis, properties, and safe handling is therefore essential for researchers and professionals working with this versatile compound.
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2,4-Di-tert-butylphenol - Wikipedia. Wikipedia. [Link]
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An Ultimate Guide To Para Tertiary Butyl Phenol - Vinati Organics Limited. Vinati Organics Limited. [Link]
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2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem. National Center for Biotechnology Information. [Link]
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Synthesis of 2,4-Di-Tert-Butylphenol over TPA-SBA-15 Catalyst. Taylor & Francis Online. [Link]
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The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate. [Link]
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4-tert-Butylphenol - Wikipedia. Wikipedia. [Link]
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Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC. National Center for Biotechnology Information. [Link]
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Safety Data Sheet: 2,4-Di-tert-butylphenol. Chemos GmbH & Co. KG. [Link]
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